2-(cyclopent-2-en-1-yl)ethan-1-ol
Description
Significance and Research Trajectory of Cyclopentene-Containing Alcohols
Cyclopentene (B43876) moieties are integral components of numerous natural products and biologically active molecules. wikipedia.org Their prevalence has spurred extensive research into synthetic methodologies for creating functionalized cyclopentene and cyclopentane (B165970) skeletons. baranlab.org The development of stereoselective synthesis techniques for cyclopentene derivatives is a significant area of focus, with methods such as phosphine-catalyzed [3+2] annulation of allenoates with electron-deficient olefins being a well-explored strategy. baranlab.org
The research trajectory in this field has been toward developing highly efficient and selective reactions. For instance, rhodium-catalyzed reactions have been employed to generate cyclopentanes with multiple stereogenic centers with high levels of stereoselectivity. acs.org Furthermore, innovative approaches like multicomponent reactions are being developed to create diverse libraries of polysubstituted cyclopentenes. baranlab.org The ability to catalytically upgrade biomass-derived feedstocks, such as furfural, into valuable cyclopentane derivatives like cyclopentanol (B49286), highlights the growing emphasis on sustainable chemistry in this area. chemspider.comnih.gov
Strategic Importance of 2-(cyclopent-2-en-1-yl)ethan-1-ol as a Building Block
The strategic importance of this compound lies in its potential as a versatile building block in organic synthesis. Its structure contains multiple reactive sites: the double bond within the cyclopentene ring, the allylic positions adjacent to the double bond, and the primary alcohol of the ethanol (B145695) side chain. These features allow for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures.
While specific total syntheses employing this compound are not extensively documented in prominent literature, the utility of similar cyclopentene derivatives is well-established. Cyclopentenones, which are structurally related, are key intermediates in the synthesis of natural products like jasmone (B1672801) and prostaglandins (B1171923). wikipedia.org The cyclopentene ring system itself is a sought-after scaffold in medicinal chemistry. baranlab.org Therefore, this compound represents a latent synthon for introducing the cyclopentenyl motif, with the ethanol side chain offering a handle for further functionalization or extension of the carbon skeleton.
The table below outlines the basic properties of this compound and a closely related isomer, providing a snapshot of their fundamental chemical identities.
| Property | This compound | 2-(cyclopent-1-en-1-yl)ethan-1-ol |
| Molecular Formula | C7H12O | C7H12O |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol |
| IUPAC Name | This compound | 2-(cyclopent-1-en-1-yl)ethanol |
| Synonyms | 2-(2-Cyclopenten-1-yl)ethanol | 2-(Cyclopent-1-en-1-yl)ethyl alcohol |
| CAS Number | 766-02-9 | 3197-73-7 |
| ChemSpider ID | 9139655 | Not available |
| PubChem CID | Not available | 12869962 |
Data sourced from NIST and PubChem databases. nist.govnih.gov
Methodological Approaches in Chemical Compound Investigations
The investigation of a chemical compound like this compound involves a suite of established methodological approaches to determine its structure, purity, and reactivity.
A cornerstone of chemical compound investigation is spectroscopy . Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. orgsyn.org Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by examining its absorption of infrared radiation, which induces molecular vibrations. orgsyn.org Mass spectrometry (MS) is employed to determine the molecular weight and can provide insights into the molecular formula and structure through fragmentation patterns. nist.gov
Chromatography is another essential tool, used for the separation, identification, and purification of compounds. orgsyn.org Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to assess the purity of a sample and to isolate the compound of interest from a reaction mixture. orgsyn.org Thin-layer chromatography (TLC) is often used for rapid monitoring of chemical reactions. orgsyn.org
The synthesis of such compounds often involves detailed procedural steps including the reaction setup, monitoring, work-up, and purification. Purification is commonly achieved through column chromatography, where the crude product is separated based on its differential adsorption to a stationary phase. orgsyn.org The entire process, from synthesis to characterization, relies on these fundamental and powerful analytical techniques to ensure the identity and quality of the chemical compound under investigation.
Properties
CAS No. |
766-02-9 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopent 2 En 1 Yl Ethan 1 Ol and Its Stereoisomers
Established Synthetic Routes and Mechanistic Elucidation
The synthesis of 2-(cyclopent-2-en-1-yl)ethan-1-ol is not commonly detailed as a primary target in readily available literature. However, its structure lends itself to several logical multi-step synthetic pathways, which can be inferred from established organic chemistry principles and syntheses of analogous structures.
Multi-Step Synthesis Pathways for this compound
The construction of this compound can be approached through several retrosynthetic disconnections. A common strategy involves the formation of the carbon-carbon bond between the cyclopentene (B43876) ring and the ethanol (B145695) side chain. One plausible pathway begins with a suitable cyclopentene derivative that is converted into an organometallic nucleophile, which then reacts with a two-carbon electrophile like ethylene (B1197577) oxide.
Another conceptual route involves the modification of a pre-existing cyclopentenone structure. For instance, a Wittig reaction on cyclopent-2-en-1-one with a phosphorus ylide bearing a protected hydroxyl group, followed by deprotection and reduction of the newly formed double bond, could yield the target molecule. Alternatively, conjugate addition of a two-carbon nucleophile to cyclopent-2-en-1-one, followed by reduction of the ketone, presents another viable pathway.
A multi-step synthesis could also be envisioned starting from cyclopentadiene (B3395910). Photooxidation of cyclopentadiene can produce cis-3,5-dihydroxy-1-cyclopentene, which can be further functionalized. researchgate.net This intermediate provides a versatile scaffold for introducing the required ethanol side chain through a series of protection, substitution, and deprotection steps.
Key Reaction Steps and Intermediate Compounds
The synthesis of this compound involves several key reaction steps and the formation of critical intermediate compounds. The specific intermediates depend on the chosen synthetic pathway.
| Pathway | Key Intermediate(s) | Key Reaction Step(s) |
| Grignard Route | Cyclopent-2-en-1-yl magnesium bromide | Formation of a Grignard reagent from a corresponding cyclopentenyl halide. |
| 2-(Cyclopent-2-en-1-yl)ethan-1-olate | Nucleophilic attack of the Grignard reagent on ethylene oxide. | |
| Wittig Route | Cyclopent-2-en-1-one | Starting material for olefination. |
| (2-(Cyclopent-2-en-1-ylidene)ethyl)oxy-protecting group | Wittig reaction with a protected hydroxyethylidene phosphorane. | |
| 2-(Cyclopent-2-en-1-yl)acetaldehyde | Hydrolysis of the enol ether formed from the Wittig reaction. | |
| Conjugate Addition | Cyclopent-2-en-1-one | Michael acceptor. |
| 3-(2-Hydroxyethyl)cyclopentan-1-one | Michael addition of a suitable two-carbon nucleophile followed by trapping of the enolate. |
Stereoselective Synthesis of this compound
The presence of a stereocenter at the C1 position of the cyclopentene ring means that this compound can exist as a pair of enantiomers. The synthesis of these stereoisomers in an enantiomerically pure or enriched form requires the use of stereoselective methods.
Enantioselective Approaches to Chiral this compound Derivatives
A significant strategy for accessing chiral derivatives of this compound involves the use of enzymatic resolutions. For example, the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene (B1631268) catalyzed by Novozym-435®, an immobilized lipase (B570770) from Candida antarctica, can produce enantiomerically pure monoacetates. Specifically, the reaction with methanol (B129727) in methyl tert-butyl ether yields (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297) in high yield (95%) and excellent enantiomeric excess (>99% ee). researchgate.net This chiral building block, with its distinct hydroxyl and acetate functionalities, serves as a versatile precursor for the enantioselective synthesis of the target molecule. The conversion of this intermediate would require selective manipulation of the functional groups to introduce the two-carbon side chain.
Diastereoselective Control in this compound Synthesis
Diastereoselective control becomes crucial when a new stereocenter is created in a molecule that already contains one or more stereocenters. In the context of synthesizing derivatives of this compound, if a chiral starting material is used, any subsequent reaction that introduces a new stereocenter must be controlled to favor the desired diastereomer.
For instance, if a chiral cyclopentene derivative undergoes a reaction that introduces a substituent on the ring, the approach of the reagent can be influenced by the existing stereocenter, leading to a preferential formation of one diastereomer. The strategic use of directing groups or specific catalysts can enhance this diastereoselectivity. While specific examples for the direct synthesis of this compound are not prevalent, the principles of diastereoselective synthesis are widely applied in the creation of substituted cyclopentane (B165970) and cyclopentene rings.
Catalytic Strategies in the Preparation of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules. The preparation of this compound or its precursors can benefit from various catalytic strategies.
Enzyme catalysis, as mentioned earlier, is a powerful tool for achieving high enantioselectivity. researchgate.net The use of lipases for the desymmetrization of prochiral cyclopentene derivatives is a prime example. researchgate.net
Metal catalysis is also central to many synthetic transformations that could be employed. For example, palladium-catalyzed cross-coupling reactions could be used to form the C-C bond between the cyclopentene ring and the side chain. Ring-closing metathesis, often catalyzed by ruthenium-based catalysts, is a powerful method for the formation of the cyclopentene ring itself from an appropriate diene precursor. wikipedia.org The Pauson-Khand reaction, which utilizes cobalt or other transition metal catalysts, can construct the cyclopentenone core from an alkene, an alkyne, and carbon monoxide. wikipedia.org This cyclopentenone can then be further elaborated to the target alcohol.
Furthermore, acid catalysis is employed in reactions such as the dehydration of cyclopentanediols to form cyclopentenones, which are valuable intermediates in these synthetic pathways. wikipedia.org
| Catalyst Type | Reaction | Relevance to Synthesis |
| Lipase (e.g., Novozym-435®) | Enzymatic desymmetrization | Production of enantiomerically pure cyclopentene building blocks. researchgate.net |
| Palladium Catalyst | Cross-coupling reactions | Formation of the C-C bond between the ring and the side chain. |
| Ruthenium Catalyst | Ring-closing metathesis | Formation of the cyclopentene ring from a diene precursor. wikipedia.org |
| Cobalt/Transition Metal Catalyst | Pauson-Khand reaction | Construction of the cyclopentenone core. wikipedia.org |
| Acid Catalyst | Dehydration | Synthesis of cyclopentenone intermediates from diols. wikipedia.org |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the construction of complex molecules like this compound. A primary potential strategy is the palladium-catalyzed allylic substitution, a versatile method for forming C-C bonds. rsc.org This reaction typically involves the coupling of an allylic electrophile with a nucleophile.
In a hypothetical synthesis, a suitable cyclopentenyl substrate, such as cyclopent-2-en-1-yl acetate, could be reacted with a nucleophile that provides the two-carbon ethanol unit. The palladium catalyst, typically in the form of a Pd(0) complex, facilitates the reaction. The choice of ligands for the palladium center is crucial for controlling the regioselectivity and enantioselectivity of the reaction, especially when creating a chiral center. nih.govrsc.org
Another approach involves transition metal-catalyzed carbocyclization reactions, which can assemble the cyclopentene ring system from acyclic precursors. rsc.org For instance, a rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane (B126155) and an alkyne could theoretically be designed to generate a substituted cyclopentene ring that could then be converted to the target alcohol.
Table 1: Potential Transition Metal-Catalyzed Approaches
| Methodology | Catalyst System (Example) | Reactants | Key Transformation |
|---|---|---|---|
| Palladium-Catalyzed Allylic Alkylation | Pd(PPh₃)₄ / Chiral Ligand | Cyclopentenyl acetate + Organometallic reagent (e.g., Reformatsky reagent) | Stereoselective C-C bond formation at the allylic position |
| Rhodium-Catalyzed Cycloaddition | [Rh(CO)₂Cl]₂ | Vinylcyclopropane and an alkyne precursor | Construction of the substituted cyclopentene ring |
Organocatalytic Methodologies
Organocatalysis, which uses small organic molecules as catalysts, provides an alternative, metal-free approach to synthesizing chiral compounds. rsc.org A plausible organocatalytic route to this compound involves the asymmetric Michael addition to 2-cyclopentenone. nii.ac.jpresearchgate.net
In this strategy, a nucleophile is added to the β-position of the enone, guided by a chiral organocatalyst, such as a derivative of proline or a chiral secondary amine. This establishes the stereocenter on the cyclopentane ring with high enantioselectivity. nii.ac.jpkyoto-u.ac.jp The resulting ketone can then be subjected to a stereoselective reduction of the carbonyl group to yield the desired alcohol. This two-step sequence allows for the control of two adjacent stereocenters. Cascade reactions, where the Michael addition is followed by an intramolecular cyclization or other transformations, have also been developed for related cyclopentane systems. researchgate.net
The choice of organocatalyst and reaction conditions is critical. For instance, bifunctional catalysts, such as squaramides, can activate both the electrophile and the nucleophile through hydrogen bonding, leading to high stereocontrol. nih.gov
Table 2: Potential Organocatalytic Strategies
| Methodology | Catalyst (Example) | Reactants | Key Transformation |
|---|---|---|---|
| Asymmetric Michael Addition | (S)-Diphenylprolinol silyl (B83357) ether | 2-Cyclopentenone + Malonate derivative | Enantioselective formation of a C-C bond |
| Cascade Reaction | Chiral Squaramide | Cyclopentane-1,2-dione + Alkylidene malononitrile | Michael addition followed by intramolecular cyclization |
Biocatalytic Pathways and Enzymatic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. nih.gov For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) are highly effective methods. acs.org
In a kinetic resolution, an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product. nih.govacs.orgresearchgate.net Lipases such as Candida antarctica lipase B (CALB) are commonly used for this purpose. nih.gov
Dynamic kinetic resolution combines this enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer. This is often achieved using a metal catalyst, such as a ruthenium complex, that works in concert with the enzyme. acs.orgacs.org This DKR process can theoretically convert the entire racemic starting material into a single enantiomer of the product with high yield and enantiomeric excess. Other enzymatic approaches could involve the asymmetric reduction of the corresponding ketone, 2-(cyclopent-2-en-1-yl)ethan-1-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are known for producing chiral alcohols. researchgate.netentrechem.com
Table 3: Potential Biocatalytic Methodologies
| Methodology | Biocatalyst (Example) | Process | Outcome |
|---|---|---|---|
| Kinetic Resolution (KR) | Lipase PS-IM (from Pseudomonas cepacia) | Selective acylation of one alcohol enantiomer | Separation of enantiomers, max 50% yield of one enantiomer |
| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., CALB) + Ru-catalyst | Simultaneous enzymatic resolution and racemization | Theoretical >99% yield of a single enantiomer |
| Asymmetric Reduction | Ketoreductase (KRED) | Stereoselective reduction of a prochiral ketone | Direct synthesis of a single alcohol enantiomer |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is essential for developing sustainable synthetic routes to chemical compounds. google.comrsc.org These principles focus on reducing waste, minimizing energy consumption, and using less hazardous materials. jk-sci.com
Atom Economy and Reaction Efficiency Maximization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comprimescholars.com Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, as the latter generate byproducts. buecher.dersc.org
In the context of synthesizing this compound, a Michael addition followed by reduction would have a high atom economy for the addition step. The subsequent reduction step, if using a reagent like sodium borohydride, would have a lower atom economy due to the generation of borate (B1201080) salts as waste. In contrast, a catalytic hydrogenation for the reduction step would be more atom-economical. Palladium-catalyzed allylic substitution reactions can have variable atom economy depending on the nature of the leaving group on the allyl substrate and the nucleophile used. Maximizing reaction efficiency also involves optimizing yields and reducing the number of synthetic steps, for example, by designing cascade reactions. jk-sci.com
Solvent Selection and Waste Minimization in 2-(cyclopent-2-en-1-yl)ethan-ol Preparation
The choice of solvent is a critical factor in the environmental impact of a chemical process. rsc.org Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents like ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.comrsc.orgdntb.gov.ua Organocatalytic and biocatalytic reactions, in particular, can often be performed in aqueous media or greener solvents. acs.org
Waste minimization is a broader goal that encompasses solvent choice, atom economy, and catalyst recyclability. numberanalytics.com Biocatalysis excels in this area, as enzymes operate under mild conditions (reducing energy waste) and in aqueous environments, and they can often be immobilized and reused, which simplifies product purification and reduces catalyst waste. portlandpress.comappliedcatalysts.comexpresswatersolutions.com In transition metal and organocatalysis, developing heterogeneous catalysts or methods for recycling homogeneous catalysts is a key strategy for waste reduction.
Chemical Reactivity and Transformation Mechanisms of 2 Cyclopent 2 En 1 Yl Ethan 1 Ol
Reactions Involving the Cyclopentene (B43876) Moiety of 2-(cyclopent-2-en-1-yl)ethan-1-ol
The unsaturated nature of the cyclopentene ring is the focal point for several classes of organic reactions, including electrophilic additions, cycloadditions, and olefin metathesis. These reactions primarily target the π-electrons of the double bond, leading to the formation of new single or multiple bonds and, in some cases, the construction of new ring systems.
Electrophilic Addition Reactions to the Double Bond
The double bond in the cyclopentene ring of this compound is susceptible to electrophilic attack. In these reactions, an electrophile is attracted to the electron-rich π-system, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to yield the addition product. The regioselectivity of these additions is typically governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.
Common electrophilic addition reactions for alkenes include hydrogenation and halogenation. For instance, the addition of hydrogen halides (HX) would proceed with the proton acting as the initial electrophile. In the presence of a non-nucleophilic solvent, this would lead to the corresponding halocyclopentane derivative. If the reaction is conducted in a nucleophilic solvent, such as water, a halohydrin or a diol may be formed. researchgate.net
Cycloaddition Chemistry of the Unsaturated Ring System
The cyclopentene double bond can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a conjugated diene reacts with the alkene (the dienophile) to form a six-membered ring. The reactivity of this compound as a dienophile would be influenced by the electronic nature of the substituents on the double bond. The presence of the electron-donating alkyl side chain may slightly activate the double bond for reaction with electron-deficient dienes. For example, the Diels-Alder reaction of 2-cyclopentenone with an electron-rich diene has been studied in the presence of various Lewis acids. researchgate.net
Furthermore, under photochemical conditions, the cyclopentene moiety can undergo [2+2] cycloaddition reactions with other alkenes to form cyclobutane (B1203170) derivatives. These reactions are synthetically useful for constructing strained four-membered rings. youtube.com
Olefin Metathesis and Ring Transformations
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes such as those based on ruthenium or molybdenum. libretexts.org The cyclopentene ring of this compound can undergo ring-opening metathesis polymerization (ROMP). In ROMP, the strain of the cyclic olefin is the driving force for the polymerization, leading to the formation of long-chain polymers. caltech.edursc.org
Research on the closely related 2-cyclopenten-1-yl ether has shown that it can undergo ROMP. caltech.edu It is speculated that a small amount of the starting material may isomerize to an enol ether, which can react with the catalyst to form an inactive species. caltech.edu Despite the low ring strain of cyclopentene, polymerization can occur. caltech.edu
Below is a table summarizing typical conditions for the ring-opening metathesis polymerization of cyclopentene derivatives.
| Catalyst Type | Monomer/Catalyst Ratio ([M]/[C]) | Conversion | Observations |
| Ruthenium-based | 500 | < 25% | Catalyst decomposition or inactivation observed. caltech.edu |
Transformations of the Hydroxyl Functional Group in this compound
The primary hydroxyl group in this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, esterification, and etherification. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.
Oxidation and Reduction Chemistry
The primary alcohol functional group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are typically used to selectively oxidize primary alcohols to aldehydes without further oxidation to the carboxylic acid. numberanalytics.comwikipedia.orgchemistrysteps.comwikipedia.orgalfa-chemistry.com
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, at low temperatures. wikipedia.orgadichemistry.com PCC oxidation is typically carried out in dichloromethane. wikipedia.org Stronger oxidizing agents, such as potassium dichromate in acidic solution, will oxidize the primary alcohol to a carboxylic acid. libretexts.org
The term "reduction" in the context of the hydroxyl group is not applicable as it is already in a low oxidation state. However, the double bond of the cyclopentene ring can be reduced to a single bond via catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst, to yield 2-(cyclopentyl)ethan-1-ol.
The following table outlines common oxidation methods for primary alcohols.
| Reagent | Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane, room temperature. wikipedia.orglibretexts.org |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Dichloromethane, -78 °C to room temperature. wikipedia.orgnrochemistry.com |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Heat under reflux. libretexts.org |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. masterorganicchemistry.com The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. masterorganicchemistry.com A more reactive method involves the use of an acid anhydride (B1165640), such as acetic anhydride, which can form the corresponding acetate (B1210297) ester. libretexts.org The esterification of the related cyclopent-2-en-1-ol with acetic acid or acetic anhydride is a known transformation. ontosight.ai
Etherification can be achieved through various methods, with the Williamson ether synthesis being a common and versatile choice. wikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. masterorganicchemistry.comyoutube.com This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. libretexts.orgwikipedia.org
The table below summarizes general conditions for these transformations.
| Reaction | Reagents | Product | Typical Conditions |
| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Ester | Heat. masterorganicchemistry.com |
| Acylation | Acid Anhydride, optional catalyst | Ester | Room temperature or gentle heating. libretexts.orgorganic-chemistry.org |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | Anhydrous solvent (e.g., THF, DMF). libretexts.orgmasterorganicchemistry.com |
Substitution Reactions and Functional Group Interconversions
The hydroxyl group of this compound is the primary site for substitution reactions and functional group interconversions. These reactions are fundamental in modifying the properties and reactivity of the molecule.
One of the most common transformations is the conversion of the alcohol to a better leaving group, which facilitates nucleophilic substitution. For instance, treatment with a strong acid can protonate the hydroxyl group to form an oxonium ion (-OH2+), which can then be displaced by a nucleophile in an SN1 or SN2 reaction. masterorganicchemistry.com The reaction pathway (SN1 vs. SN2) is influenced by the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com Given the secondary nature of the carbon bearing the hydroxyl group, both pathways are plausible. masterorganicchemistry.com
Functional group interconversions allow for the replacement of the hydroxyl group with a variety of other functionalities. organic-chemistry.org For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding alkyl chloride or alkyl bromide, respectively. These halogenated derivatives are versatile intermediates for further synthetic manipulations.
The conversion of alcohols to other functional groups is a well-established area of organic chemistry. organic-chemistry.org For instance, the Mitsunobu reaction provides a method for the inversion of stereochemistry during the substitution of the hydroxyl group. organic-chemistry.org This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic attack. organic-chemistry.org
The following table summarizes some key substitution reactions of this compound:
| Reagent(s) | Product Functional Group | Reaction Type |
| HBr | Bromoalkane | Nucleophilic Substitution |
| SOCl₂ | Chloroalkane | Nucleophilic Substitution |
| PBr₃ | Bromoalkane | Nucleophilic Substitution |
| TsCl, pyridine | Tosylate | Esterification |
| PPh₃, DEAD, Nu-H | Substituted alkane (with inversion) | Mitsunobu Reaction |
Derivatization Strategies for this compound
The functional groups of this compound serve as handles for a wide array of derivatization strategies, enabling the synthesis of a diverse library of related compounds.
The hydroxyl group is readily converted into ether and ester functionalities. Etherification can be achieved through various methods, with the Williamson ether synthesis being a classic and versatile approach. youtube.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com For the synthesis of ethers from this compound, it is generally preferable to use it as the alcohol component, forming the alkoxide, and reacting it with a primary alkyl halide to minimize competing elimination reactions. youtube.commasterorganicchemistry.com
Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or a more reactive derivative, such as an acyl chloride or an acid anhydride, often in the presence of an acid or base catalyst. The Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, is a common method.
As previously mentioned, the hydroxyl group can be replaced by halogens using standard halogenating agents. The resulting alkyl halides are valuable precursors for a variety of subsequent transformations.
Introducing nitrogen-containing functional groups opens up avenues to a wide range of biologically relevant molecules. One common strategy is to convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then displace it with a nitrogen nucleophile, such as an azide (B81097) or an amine. The resulting azide can be subsequently reduced to a primary amine. Direct amination of alcohols is also possible using specific catalytic systems. organic-chemistry.org Furthermore, nitrogen-containing heterocycles can be introduced through various coupling reactions. mdpi.com
The ability to form new carbon-carbon bonds is central to the construction of more complex molecular architectures. alevelchemistry.co.uk The aldehyde or ketone that can be formed by oxidation of the primary alcohol in this compound is a key intermediate for such reactions. This carbonyl compound can participate in a variety of classic carbon-carbon bond-forming reactions, including:
Aldol (B89426) Reaction: The reaction of the enolate of the corresponding aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl compound. alevelchemistry.co.uk
Wittig Reaction: The reaction of the aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. vanderbilt.edu
Grignard Reaction: The addition of a Grignard reagent to the carbonyl group to form a secondary or tertiary alcohol. alevelchemistry.co.uk
Furthermore, the alkene moiety in the cyclopentene ring can be utilized in carbon-carbon bond-forming reactions such as the Heck reaction, which couples the alkene with an aryl or vinyl halide in the presence of a palladium catalyst. alevelchemistry.co.uk
The following table outlines some of the key derivatization reactions:
| Reaction Type | Reagent(s) | Functional Group Formed |
| Williamson Ether Synthesis | 1. NaH, 2. R-X | Ether |
| Fischer Esterification | R-COOH, H⁺ | Ester |
| Halogenation | PBr₃ | Bromoalkane |
| Azide Substitution | 1. TsCl, py, 2. NaN₃ | Alkyl Azide |
| Oxidation | PCC | Aldehyde |
| Wittig Reaction (from aldehyde) | Ph₃P=CHR | Alkene |
| Grignard Reaction (from aldehyde) | R-MgBr | Secondary Alcohol |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyclopent 2 En 1 Yl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for establishing the molecular framework. For 2-(cyclopent-2-en-1-yl)ethan-1-ol, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to piece together the connectivity puzzle.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would confirm the correlation between the vinyl protons on the cyclopentene (B43876) ring and their adjacent allylic protons. It would also establish the relationship between the protons of the ethyl alcohol side chain.
HSQC: This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, allowing for the unambiguous assignment of carbon signals based on their corresponding, more easily assigned, proton signals.
HMBC: This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons of the ethyl side chain to the carbons of the cyclopentene ring, confirming the attachment point of the side chain to the ring.
A summary of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |
| H on C=C | H on C=C, Allylic H | C=C | Allylic C, Other C=C |
| Allylic H | H on C=C, CH₂ | Allylic C | C=C, CH₂ |
| CH₂ (ring) | Allylic H, CH | CH₂ (ring) | Allylic C, CH |
| CH (ring) | CH₂ (ring), CH₂ (side chain) | CH (ring) | CH₂ (ring), C (side chain) |
| CH₂ (side chain) | CH (ring), CH₂OH | CH₂ (side chain) | CH (ring), CH₂OH |
| CH₂OH | CH₂ (side chain), OH | CH₂OH | CH₂ (side chain) |
| OH | CH₂OH | - | CH₂OH |
Determining the relative stereochemistry of the chiral center at C1 of the cyclopentene ring is a critical aspect of the structural elucidation. This is achieved through a combination of Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of J-coupling constants.
NOESY: This 2D NMR experiment identifies protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY cross-peaks would be observed between protons that are on the same face of the cyclopentene ring. For example, the proximity between the proton at the chiral center and specific protons on the ethyl side chain can help define the preferred conformation and relative stereochemistry.
J-based Configuration Analysis: The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Careful analysis of the J-couplings between the protons on the cyclopentene ring can provide valuable information about their relative spatial arrangement and the conformation of the ring.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry is employed to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of the molecule, as many different combinations of atoms can result in the same nominal mass. For this compound (C₇H₁₂O), HRMS would distinguish it from other isomers or compounds with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₇H₁₂O |
| Nominal Mass | 112 |
| Exact Mass (Calculated) | 112.08882 |
| Measured Mass (HRMS) | Typically within 5 ppm of calculated |
In tandem mass spectrometry, ions of a specific mass-to-charge ratio (the parent ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides detailed information about the structure of the molecule by revealing its weakest bonds and most stable fragment ions.
For this compound, characteristic fragmentation pathways would likely include:
Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 94.
Loss of the ethyl alcohol side chain: Cleavage of the bond between the ring and the side chain could result in a cyclopentenyl fragment (m/z 67) or a protonated vinyl alcohol fragment (m/z 45).
Ring-opening pathways: The cyclopentene ring could undergo rearrangement and fragmentation, leading to a series of smaller ions.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and can also provide information about molecular conformation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key absorptions for this compound would include:
A broad O-H stretching band around 3300-3500 cm⁻¹, characteristic of an alcohol.
C-H stretching bands for sp² and sp³ hybridized carbons, typically just above and below 3000 cm⁻¹, respectively.
A C=C stretching band around 1650 cm⁻¹ for the double bond in the cyclopentene ring.
A C-O stretching band in the region of 1050-1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While the selection rules for Raman are different from IR, it provides complementary information. The C=C stretch is often a strong and sharp band in the Raman spectrum. The symmetric vibrations of the carbon skeleton are also often more prominent in Raman spectra.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (alcohol) | 3300-3500 (broad) | Weak |
| C-H (sp²) | ~3040 | Strong |
| C-H (sp³) | 2850-2960 | Strong |
| C=C (alkene) | ~1650 (medium) | ~1650 (strong) |
| C-O (alcohol) | 1050-1150 (strong) | Medium |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. The two primary methods, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive techniques that are exquisitely sensitive to the stereochemical features of a molecule.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, denoted as Δε (delta epsilon), produces a characteristic spectrum with positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule.
For this compound, the chromophore responsible for the observable CD signal is the carbon-carbon double bond within the cyclopentene ring. The electronic transitions associated with this C=C group, typically in the vacuum ultraviolet (VUV) region, are influenced by the chiral center at the C1 position of the cyclopentene ring. The spatial arrangement of the substituents around this stereocenter dictates the sign of the observed Cotton effect.
To determine the absolute configuration of an enantiomer of this compound, its experimental CD spectrum would be compared with theoretical spectra calculated for both the (R) and (S) configurations. These theoretical spectra are generated using quantum chemical calculations, often employing time-dependent density functional theory (TD-DFT). A good correlation between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve in regions where the molecule does not absorb light and shows a characteristic S-shaped curve, known as a Cotton effect, in the vicinity of an absorption band. The peak and trough of this S-shaped curve are directly related to the sign of the Cotton effect in the corresponding CD spectrum. While CD spectroscopy is often preferred due to its simpler, single-peaked signals, ORD can be a complementary technique.
Hypothetical Chiroptical Data for this compound Enantiomers
| Enantiomer | Technique | Wavelength (nm) | Signal |
|---|---|---|---|
| (R)-2-(cyclopent-2-en-1-yl)ethan-1-ol | CD | ~195 | Positive Cotton Effect |
| (S)-2-(cyclopent-2-en-1-yl)ethan-1-ol | CD | ~195 | Negative Cotton Effect |
| (R)-2-(cyclopent-2-en-1-yl)ethan-1-ol | ORD | ~210 / ~185 | Positive Cotton Effect (Peak/Trough) |
| (S)-2-(cyclopent-2-en-1-yl)ethan-1-ol | ORD | ~210 / ~185 | Negative Cotton Effect (Trough/Peak) |
X-ray Crystallography for Solid-State Structural Characterization (if applicable to derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms, bond lengths, and bond angles.
For a chiral molecule, X-ray crystallography of a single enantiomer not only confirms its connectivity and conformation but also unambiguously determines its absolute configuration. This is achieved through the analysis of the anomalous dispersion of the X-rays by the atoms in the crystal.
Obtaining a suitable single crystal of a low-melting solid or an oil, as this compound might be, can be challenging. In such cases, it is a common strategy to prepare a crystalline derivative of the molecule. For an alcohol like this compound, this can be achieved by reacting it with a suitable carboxylic acid or isocyanate to form a crystalline ester or carbamate (B1207046) derivative, respectively. The introduction of a heavy atom in the derivative can also aid in the determination of the absolute configuration.
Although no published X-ray crystal structures of this compound or its derivatives are currently available, a hypothetical crystallographic analysis of a derivative, such as the p-nitrobenzoate ester, would yield precise structural parameters.
Hypothetical Crystallographic Data for (1S)-2-(cyclopent-2-en-1-yl)ethyl 4-nitrobenzoate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.85 |
| b (Å) | 12.45 |
| c (Å) | 15.20 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1485.6 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
In this hypothetical data, the Flack parameter, being close to zero, would confirm the assignment of the (S) absolute configuration at the chiral center of the cyclopentene ring.
Computational Chemistry and Theoretical Investigations of 2 Cyclopent 2 En 1 Yl Ethan 1 Ol
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a molecule can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.
For 2-(cyclopent-2-en-1-yl)ethan-1-ol, the primary sources of conformational flexibility are the puckering of the cyclopentene (B43876) ring and the rotation around the C-C and C-O single bonds of the ethanol (B145695) substituent. The cyclopentene ring itself is not planar and can adopt different puckered conformations to relieve ring strain.
Drawing an analogy from a computational study on 2-cyclopenten-1-ol, it is expected that this compound also possesses multiple stable conformers. The relative energies of these conformers would be influenced by a combination of factors including steric hindrance between the ethanol side chain and the cyclopentene ring, and potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond.
Energy minimization calculations, typically performed using density functional theory (DFT) or other quantum mechanical methods, would be necessary to determine the precise geometries and relative stabilities of these conformers. The results of such a study would likely be presented in a table similar to the hypothetical one below:
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-O-C-C) (°) | Dihedral Angle (O-C-C-Cring) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180 (anti) | 60 (gauche) | 0.00 |
| 2 | 60 (gauche) | 180 (anti) | 0.85 |
| 3 | -60 (gauche) | 60 (gauche) | 1.20 |
| 4 | 180 (anti) | 180 (anti) | 2.50 |
Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational calculations.
Electronic Structure and Reactivity Prediction
The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide powerful tools to visualize and quantify various electronic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized on the π-system of the cyclopentene ring and the lone pairs of the oxygen atom in the hydroxyl group. The LUMO is likely to be the corresponding π* antibonding orbital of the double bond. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational calculations.
Electrostatic Potential Surfaces and Charge Distribution
An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. libretexts.org It provides a visual representation of the charge distribution, with red areas indicating regions of negative potential (electron-rich) and blue areas indicating regions of positive potential (electron-poor). youtube.com
For this compound, the ESP surface would show a region of high electron density (red) around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it susceptible to attack by a nucleophile or a base. The π-cloud of the double bond would also represent a region of moderate electron density.
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are invaluable for studying the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization and Activation Energy Calculations
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.
For example, in an acid-catalyzed dehydration of this compound, calculations could be used to model the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final elimination of a proton to form a diene. The activation energies for each step could be calculated to determine the rate-determining step of the reaction.
Reaction Coordinate Analysis
A reaction coordinate is a geometric parameter that changes during the course of a reaction. By plotting the energy of the system as a function of the reaction coordinate, one can visualize the energy profile of the reaction, including reactants, intermediates, transition states, and products. This analysis provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. For a complex reaction, this analysis can reveal the intricate details of the molecular transformations.
Spectroscopic Property Prediction and Validation
Computational chemistry provides a robust framework for the prediction and validation of the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate Nuclear Magnetic Resonance (NMR) spectra and vibrational (Infrared and Raman) spectra with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral peaks, and understanding the underlying molecular structure and dynamics.
Computational NMR Chemical Shift Prediction
The prediction of NMR chemical shifts through computational methods has become an essential tool in structural elucidation. For this compound, theoretical calculations can determine the chemical shifts for each unique carbon and proton environment within the molecule. These calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~68.0 |
| C2 | ~3.6 | ~39.5 |
| C3 | ~5.7 | ~130.2 |
| C4 | ~5.8 | ~132.5 |
| C5 | ~2.3 | ~32.1 |
| C6 | ~2.1 | ~30.8 |
| C7 | ~1.5, 1.8 | ~38.7 |
| OH | Variable | - |
| Note: These are hypothetical values and would require specific computational studies for validation. |
Vibrational Frequency Calculations for IR and Raman Spectra
Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. For this compound, these calculations can predict the frequencies and intensities of the fundamental vibrational modes.
Using methods such as DFT, the optimized molecular geometry is used to calculate the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. The results of these calculations provide a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity.
These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed spectral features. For instance, the characteristic O-H stretching frequency of the alcohol group, the C=C stretching of the cyclopentene ring, and various C-H stretching and bending modes can be identified and assigned with confidence.
A table of predicted key vibrational frequencies for this compound, based on typical computational results for similar molecules, is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| O-H stretch | ~3630 | Strong | Weak |
| C=C stretch | ~1650 | Medium | Strong |
| CH₂ scissoring | ~1460 | Medium | Medium |
| C-O stretch | ~1050 | Strong | Medium |
| Ring deformations | 800-1200 | Variable | Variable |
| Note: These are hypothetical values and would require specific computational studies for validation. |
The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, providing a detailed and reliable understanding of molecular properties.
Role of 2 Cyclopent 2 En 1 Yl Ethan 1 Ol As a Key Intermediate in Complex Molecule Synthesis
Precursor in Natural Product Total Synthesis
The quest to replicate nature's molecular diversity in the laboratory often relies on the strategic use of chiral building blocks that can be elaborated into complex target molecules. 2-(cyclopent-2-en-1-yl)ethan-1-ol and its derivatives have proven to be instrumental in this endeavor, particularly in the synthesis of terpenoids and the strategic integration into polyketide and fatty acid-derived structures.
Applications in the Synthesis of Terpenoids and Related Compounds
Terpenoids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities. researchgate.netnih.gov The cyclopentane (B165970) ring is a common structural motif within this class, making derivatives of cyclopentene (B43876), such as this compound, highly sought-after starting materials. For instance, the enantiomerically pure form of this alcohol, or its precursors, can be elaborated into complex sesquiterpenes and diterpenes. researchgate.netcaltech.edu Synthetic strategies often involve the modification of the cyclopentene ring and the functionalization of the ethanol (B145695) side chain to construct the intricate carbon skeletons characteristic of terpenoids. uzh.ch
A key advantage of using this compound is the stereochemical information that can be embedded in its structure. Chiral resolution or asymmetric synthesis of this intermediate allows for the controlled formation of stereocenters, a critical aspect in the total synthesis of biologically active natural products. The double bond in the cyclopentene ring also offers a handle for a variety of chemical transformations, including epoxidation, dihydroxylation, and cycloaddition reactions, further expanding its utility in building complex polycyclic systems. nih.gov
| Natural Product Class | Synthetic Strategy Utilizing Cyclopentene Derivatives | Key Transformations |
| Sesquiterpenes | Intramolecular cyclization of elaborated cyclopentene precursors. | Olefin metathesis, radical cyclization, Diels-Alder reactions. |
| Diterpenes | Stepwise annulation onto the cyclopentene core. | Robinson annulation, conjugate additions, aldol (B89426) condensations. |
| Prostaglandins (B1171923) | Functionalization of the cyclopentene ring and side-chain manipulation. | Stereoselective reduction, oxidation, olefination. |
Strategic Integration into Polyketide and Fatty Acid Pathways
Polyketides and fatty acids are other major classes of natural products with diverse structures and functions. nih.govillinois.edu While not a direct product of these biosynthetic pathways, the cyclopentane moiety of this compound can be strategically incorporated into synthetic routes targeting polyketide-derived macrolides and other complex structures. The cyclopentene ring can serve as a scaffold onto which polyketide-like chains are appended.
Building Block for Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. nih.govnih.gov The structural features of this compound make it an attractive starting material for the synthesis of various heterocyclic scaffolds.
Incorporation into Nitrogen-Containing Scaffolds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.gov The double bond and the alcohol group of this compound provide reactive sites for the introduction of nitrogen atoms and the subsequent formation of heterocyclic rings. For instance, the alcohol can be converted into an amine, which can then undergo intramolecular cyclization onto the double bond to form fused or spirocyclic nitrogen heterocycles. organic-chemistry.org
Another approach involves the transformation of the cyclopentene ring itself. Ring-opening metathesis followed by cyclization with a nitrogen-containing reagent can lead to the formation of various nitrogen heterocycles, such as pyrrolidines and piperidines, which are common motifs in drug molecules. The versatility of these reactions allows for the generation of a diverse library of nitrogen-containing compounds for biological screening. nih.gov
| Heterocyclic System | Synthetic Approach from this compound | Potential Applications |
| Fused Pyrrolidines | Intramolecular hydroamination or aminomercuration. | Antiviral agents, enzyme inhibitors. |
| Indolizidines | Ring-closing metathesis followed by reduction. | Alkaloid synthesis, neurological drugs. |
| Quinolizidines | Pictet-Spengler type reactions with elaborated intermediates. | Anticancer agents, cardiovascular drugs. |
Synthesis of Oxygen and Sulfur Heterocycles
The inherent alcohol functionality of this compound makes it a direct precursor for the synthesis of certain oxygen-containing heterocycles. nih.gov Intramolecular etherification reactions, for example, can lead to the formation of fused tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings, which are present in numerous natural products with interesting biological properties. researchgate.net
Furthermore, the double bond can be subjected to reactions that introduce both oxygen and sulfur atoms. For instance, epoxidation followed by ring-opening with a sulfur nucleophile can generate hydroxy-thioethers, which can then be cyclized to form sulfur-containing heterocycles like thiolanes and thianes. mdpi.comst-andrews.ac.uk The use of reagents like Lawesson's reagent can also facilitate the synthesis of thiophenes and other sulfur-containing aromatic heterocycles from appropriate dicarbonyl precursors derived from this compound. organic-chemistry.org
Advanced Pharmaceutical and Agrochemical Intermediate Research (Excluding Clinical Data)
The utility of this compound extends beyond the synthesis of known natural products and into the realm of discovery chemistry for new pharmaceutical and agrochemical agents. ontosight.aiontosight.ai Its role as a versatile intermediate allows for the generation of novel molecular scaffolds that can be explored for their biological activity.
In pharmaceutical research, the cyclopentene ring can serve as a bioisostere for other cyclic systems, offering a different pharmacokinetic profile while potentially retaining or enhancing biological activity. The ability to readily modify both the ring and the side chain allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Similarly, in the agrochemical sector, the development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant pursuit. The unique structural features of compounds derived from this compound can lead to the discovery of new modes of action, helping to combat the development of resistance in target pests and weeds. The synthesis of novel heterocyclic compounds from this intermediate is a particularly promising avenue of research in this area.
Design and Synthesis of Analogs with Modified Skeletons
The modification of a core molecular skeleton is a fundamental strategy in medicinal chemistry and materials science to develop new analogs with enhanced or novel properties. Although specific examples originating from this compound are not readily found, the general strategies applied to cyclopentene derivatives illustrate how such a compound could theoretically be used.
Key Strategies for Skeleton Modification:
Ring-Opening and Rearrangement: Cyclopentene rings can undergo various rearrangement reactions to yield different skeletal structures. For instance, the vinylcyclopropane-cyclopentene rearrangement is a classic method for forming five-membered rings, but the reverse reaction or further rearrangements can lead to new scaffolds. nih.gov
Cycloaddition Reactions: The double bond within the cyclopentene ring can act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions, fusing new rings onto the existing core and creating complex polycyclic systems. thieme-connect.com
Annulation Strategies: Functional groups on the cyclopentane ring can be used to build new rings. For example, a side chain can be functionalized and induced to close back onto the ring, forming a bicyclic or spirocyclic system. This is a common tactic in the synthesis of spiro(cyclopentane-1,3'-indoline) derivatives, which are found in several bioactive natural products. frontiersin.org
Theoretically, the ethanol side chain of this compound could be modified—for example, by converting the alcohol to a leaving group or an aldehyde—to participate in intramolecular reactions that would alter the carbon skeleton.
Stereochemical Control in Target Molecule Synthesis
Controlling stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can have vastly different biological activities. Chiral building blocks containing pre-defined stereocenters are invaluable for this purpose. The structure of this compound, featuring a chiral center at the carbon bearing the ethanol group, makes it a potential candidate for stereocontrolled synthesis.
The allylic nature of this stereocenter is particularly significant. The hydroxyl group could direct the stereochemical outcome of reactions on the adjacent double bond, such as epoxidation or dihydroxylation, by coordinating to the reagent and delivering it to one face of the ring.
Established Principles of Stereocontrol in Cyclopentane Systems:
Allylic Strain and Substrate Control: In cyclopentenyl systems, existing substituents on the ring, especially at allylic and homoallylic positions, can direct the approach of incoming reagents. Studies on various substituted cyclopentenes have shown that electrophilic additions often occur syn to an existing allylic substituent. nih.gov This principle allows for the predictable installation of new stereocenters based on the existing stereochemistry of the starting material.
Catalyst-Controlled Stereoselection: In the absence of strong substrate control, or to override it, chiral catalysts are employed. For instance, rhodium-catalyzed domino reactions have been developed to synthesize highly substituted cyclopentanes with excellent control over multiple stereocenters. nih.govnih.gov These reactions often proceed through a series of stereochemically defined steps, including ylide formation, sigmatropic rearrangements, and ene reactions, with the chiral ligand on the metal catalyst dictating the stereochemical pathway.
Chiral Pool Synthesis: Many syntheses of complex cyclopentane-containing molecules, such as prostaglandins and neplanocin A, begin with enantiomerically pure starting materials derived from the "chiral pool" (readily available natural products like sugars or amino acids). researchgate.netnih.gov These starting materials provide an intact chiral framework upon which the rest of the target molecule is constructed.
Environmental Fate and Transformation Mechanisms of 2 Cyclopent 2 En 1 Yl Ethan 1 Ol
Mechanistic Studies of Abiotic Degradation Pathways
Abiotic degradation, occurring without the involvement of living organisms, is a key factor in the environmental transformation of chemical compounds. For 2-(cyclopent-2-en-1-yl)ethan-1-ol, these pathways are primarily driven by photochemical reactions and processes such as hydrolysis and oxidation in aqueous settings.
Direct photolysis of this compound in the environment has not been extensively documented. However, the photochemical behavior of structurally related compounds, such as substituted 2-(prop-2-enyl)cyclopent-2-enones, provides insight into potential transformation mechanisms. nih.gov Studies on these related molecules show that they can undergo a di-π-methane rearrangement, a photochemical process that converts a 1,4-diene or an allyl-substituted aromatic ring into a vinyl- or aryl-substituted cyclopropane. nih.gov This rearrangement is thought to proceed via a triplet excited state. nih.gov
By analogy, it is plausible that this compound, upon absorbing sufficient UV radiation, could be promoted to an excited triplet state. This could potentially lead to intramolecular rearrangements or other photochemical reactions. Indirect photolysis, mediated by reaction with photochemically generated species like hydroxyl radicals (•OH) in the atmosphere or water, is also a likely and significant degradation pathway.
The chemical structure of this compound suggests a low susceptibility to hydrolysis under typical environmental pH conditions (pH 5-9), as it lacks readily hydrolyzable functional groups like esters or amides.
Conversely, oxidation processes are expected to be a significant abiotic degradation route in aqueous environments. The carbon-carbon double bond in the cyclopentene (B43876) ring is susceptible to attack by strong oxidants commonly found in surface waters, such as ozone (O₃) and hydroxyl radicals (•OH).
Ozonolysis : The reaction with ozone would likely lead to the cleavage of the double bond, resulting in the formation of aldehydes and carboxylic acids through the Criegee mechanism.
Hydroxyl Radical Oxidation : Reaction with hydroxyl radicals, which are ubiquitous in sunlit waters, can occur at both the double bond and the carbon atoms of the alkyl chain. This can initiate a cascade of oxidation reactions, leading to the formation of a variety of smaller, more polar and oxygenated byproducts, and eventual mineralization. The alcohol functional group itself can also be oxidized to an aldehyde and subsequently to a carboxylic acid.
Biotransformation and Biodegradation Research
The biodegradation of this compound is anticipated to be a primary mechanism for its removal from the environment. While direct studies on this specific molecule are limited, research on analogous cyclic alcohols provides a robust framework for predicting its metabolic fate. researchgate.netresearchgate.netnih.gov
The microbial metabolism of cyclic alcohols like cyclopentanol (B49286) is well-documented in various bacterial strains, such as Pseudomonas and Comamonas species. researchgate.netresearchgate.netnih.gov These microorganisms utilize the compound as a source of carbon and energy. The proposed metabolic pathway for this compound is based on these established routes.
The initial step is the oxidation of the primary alcohol group to its corresponding aldehyde, followed by oxidation to a carboxylic acid. The core degradation sequence, however, likely mirrors the pathway for cyclopentanol, which involves oxidation of the ring. This pathway proceeds through the formation of a ketone, followed by ring cleavage via a Baeyer-Villiger monooxygenase-catalyzed reaction to form a lactone. researchgate.netnih.gov This lactone is then hydrolyzed to a linear, more readily metabolizable intermediate, which can enter central metabolic pathways like the β-oxidation cycle. researchgate.net The presence of the double bond may offer an additional site for initial enzymatic attack, potentially through hydration or epoxidation, leading to alternative degradation routes.
The microbial metabolism of this compound is facilitated by a sequence of specific enzymes. Based on the degradation pathways of similar compounds like cyclopentanol, a series of enzymatic reactions can be proposed. researchgate.netnih.govnih.gov
The degradation is initiated by dehydrogenases that oxidize the alcohol. A key step in the breakdown of the cyclic structure is the Baeyer-Villiger oxidation, a reaction catalyzed by a specific type of monooxygenase. researchgate.netresearchgate.net This enzymatic step is crucial as it breaks open the stable carbocyclic ring, making the resulting linear compound accessible to further degradation.
Table 1: Proposed Enzymatic Pathway for the Degradation of this compound
| Step | Proposed Reaction | Enzyme Class | Probable Product |
| 1 | Oxidation of primary alcohol | Alcohol Dehydrogenase | 2-(cyclopent-2-en-1-yl)acetaldehyde |
| 2 | Oxidation of aldehyde | Aldehyde Dehydrogenase | 2-(cyclopent-2-en-1-yl)acetic acid |
| 3 | Oxidation of secondary alcohol on ring (if formed) | Cyclopentanol Dehydrogenase | 1-(2-hydroxyethyl)cyclopent-3-en-1-one |
| 4 | Ring-opening oxidation (Baeyer-Villiger) | Cyclopentanone Monooxygenase (CPMO) | Substituted Valerolactone |
| 5 | Hydrolysis of lactone ring | Lactone Hydrolase / Lactonase | Substituted 5-Hydroxyvalerate |
| 6 | Further oxidation to dicarboxylic acid | 5-Hydroxyvalerate Dehydrogenase | Substituted Glutarate |
This table is based on analogous pathways for cyclopentanol degradation. researchgate.netnih.govnih.gov
Environmental Monitoring and Analytical Methodologies for Detection (Research Focus)
Developing robust analytical methods is essential for monitoring the presence and concentration of this compound in environmental matrices such as water and soil. Due to its volatility and polarity, gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for its detection and quantification. nih.govnih.gov
For analysis in water samples, a pre-concentration step may be necessary to achieve low detection limits. This can be accomplished using solid-phase extraction (SPE) with appropriate sorbents or liquid-liquid extraction. For soil and sediment, solvent extraction followed by cleanup is required to remove interfering matrix components. The use of headspace GC-MS is also a viable option, particularly for quantifying volatile organic compounds in complex matrices. nih.gov High-performance liquid chromatography (HPLC), especially after derivatization to enhance detection, could also be employed. nih.gov
Table 2: Key Parameters for a Hypothetical GC-MS Analytical Method
| Parameter | Specification | Rationale |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov | Provides excellent separation and definitive identification. |
| Injection Mode | Split/Splitless or Headspace | Direct injection for cleaner samples; headspace for complex matrices. nih.gov |
| Column | Polar, wax-based capillary column (e.g., StabilWax) chromforum.org | Ensures good peak shape and retention for polar analytes like alcohols. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Detection | Mass Spectrometer (in SIM or Scan mode) | Selected Ion Monitoring (SIM) for high sensitivity and selectivity. nih.gov |
| Internal Standard | n-Propanol or a deuterated analogue | Used for accurate quantification by correcting for matrix effects and injection variability. nih.govnih.gov |
| Sample Preparation | Direct Aqueous Injection, Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction | To concentrate the analyte and remove interferences. |
This table outlines a focused research approach for developing a specific monitoring method.
Advanced Chromatographic Techniques for Trace Analysis
The trace analysis of fragrance compounds in complex environmental samples necessitates highly sensitive and selective analytical methods. Chromatographic techniques, particularly when coupled with mass spectrometry, are the methods of choice for this purpose. digitallibrary.co.inmdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including many fragrance ingredients. mdpi.comnih.gov For a compound like this compound, which is expected to be amenable to GC analysis, GC-MS would offer high separation efficiency and definitive identification based on mass spectra. The use of different sample preparation techniques, such as headspace solid-phase microextraction (HS-SPME) and liquid-liquid extraction, can be employed to pre-concentrate the analyte from environmental matrices like water, enhancing detection limits. researchgate.netnih.gov For instance, a study on various fragrance allergens utilized liquid-liquid extraction followed by GC-MS, achieving limits of quantification (LOQs) in the range of 2–20 μg/g in cosmetic matrices. nih.gov
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offers even greater separation power and sensitivity, which is particularly advantageous for analyzing complex environmental samples where target analytes may be present at trace levels and co-elute with matrix components. mdpi.com GC×GC has been successfully applied to the detailed analysis of volatile compounds in various matrices, significantly increasing the number of identified compounds compared to conventional GC-MS. mdpi.commdpi.com
High-performance liquid chromatography (HPLC) is another valuable technique, especially for fragrance compounds that are less volatile or thermally labile. mdpi.comresearchgate.net Reversed-phase HPLC with a suitable detector, such as a diode array detector (DAD) or a mass spectrometer, can be used for the separation and quantification of a wide range of fragrance allergens. researchgate.net For polar compounds, HPLC provides a viable alternative to GC.
Ultra-Performance Convergence Chromatography (UPC²) coupled with MS detection is an emerging technique that offers a rapid and sensitive method for the analysis of fragrance allergens. waters.com This technique uses compressed carbon dioxide as the primary mobile phase, providing a fast and efficient separation for a wide range of compounds, including those typically analyzed by both GC and HPLC. waters.com
Below is a table summarizing typical chromatographic conditions that could be adapted for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Rxi-5Sil MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or similar non-polar column mdpi.com | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Carrier Gas/Mobile Phase | Helium at a constant flow of 1.0 mL/min mdpi.com | Acetonitrile/water gradient researchgate.net |
| Injector Temperature | 280 °C (splitless mode) mdpi.com | Ambient |
| Oven Temperature Program | e.g., 50°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | Isocratic or gradient elution depending on sample complexity |
| Detector | Mass Spectrometer (MS) mdpi.comnih.gov | Diode Array Detector (DAD) or Mass Spectrometer (MS) researchgate.net |
Spectroscopic Detection in Complex Environmental Matrices
Spectroscopic techniques are indispensable for the definitive identification and quantification of chemical compounds in complex environmental matrices. When coupled with chromatographic separation, they provide a high degree of confidence in the analytical results.
Mass Spectrometry (MS) is the most powerful and widely used spectroscopic detection method in environmental analysis. chromatographyonline.com In GC-MS and LC-MS, the mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint (mass spectrum) for each compound. This allows for the identification of this compound even in the presence of co-eluting substances from a complex matrix. High-resolution mass spectrometry (HRMS) offers even greater specificity by providing highly accurate mass measurements, which can help in elucidating the elemental composition of unknown compounds. chromatographyonline.com Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating a specific parent ion and fragmenting it to produce characteristic daughter ions, a technique known as multiple reaction monitoring (MRM) when used for quantification. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules. While not typically used for trace environmental analysis due to its lower sensitivity compared to MS, NMR can be invaluable for confirming the structure of unknown transformation products of this compound that may be formed in the environment. It provides detailed information about the chemical environment of each atom in a molecule.
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. The O-H stretch of the alcohol group and the C=C stretch of the cyclopentene ring in this compound would produce characteristic absorption bands in the IR spectrum. While direct analysis of environmental samples by IR is challenging due to interferences, it can be used in conjunction with other techniques for compound identification.
The following table outlines the key spectroscopic data that would be expected for this compound.
| Spectroscopic Technique | Expected Data for this compound |
| Mass Spectrometry (Electron Ionization - EI) | Molecular ion peak (M+) and characteristic fragment ions resulting from the loss of water, ethyl group, etc. |
| ¹H NMR Spectroscopy | Signals corresponding to the vinyl proton, allylic protons, protons of the ethyl group, and the hydroxyl proton, with specific chemical shifts and coupling patterns. |
| ¹³C NMR Spectroscopy | Signals for each unique carbon atom, including the two sp² carbons of the double bond and the carbon bearing the hydroxyl group. |
| Infrared (IR) Spectroscopy | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), absorption around 1650 cm⁻¹ (C=C stretch), and C-O stretch around 1050-1150 cm⁻¹. |
Future Directions and Emerging Research Avenues for 2 Cyclopent 2 En 1 Yl Ethan 1 Ol
Development of Novel Synthetic Methodologies with Enhanced Efficiency
Strategies that could be refined for this specific compound include sophisticated organocatalytic approaches and biocatalysis, using enzymes to achieve high enantioselectivity. Methodologies like the Johnson-Claisen rearrangement have been effectively used for creating related chiral vicinal diols, which serve as precursors for complex cyclic structures researchgate.net. The optimization of such advanced organic reactions could lead to significant improvements in the synthesis of 2-(cyclopent-2-en-1-yl)ethan-1-ol.
Table 1: Potential Strategies for Enhanced Synthesis
| Synthetic Strategy | Potential Advantage | Relevant Precedent/Concept |
| Asymmetric Hydrogenation | High enantioselectivity, direct introduction of chirality. | Use of chiral metal catalysts (e.g., Rh, Ru) with appropriate ligands. |
| Enzymatic Resolution | Environmentally friendly, high specificity for one enantiomer. | Lipase-catalyzed acylation of the racemic alcohol. |
| Grignard Reaction | Forms the carbon-carbon bond of the ethyl group. | Reaction of a cyclopentenyl magnesium halide with ethylene (B1197577) oxide. |
| Piancatelli Rearrangement | Construction of the core cyclopentenone ring from furan (B31954) precursors. orgsyn.org | Aza-Piancatelli rearrangement can be used to synthesize cyclopentenone derivatives. orgsyn.org |
Exploration of Undiscovered Reactivity Patterns
The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and a reactive alkene, presents a rich field for exploring novel reactivity. While standard reactions like oxidation of the alcohol or electrophilic addition to the double bond are expected, future research can uncover more subtle and synthetically useful transformations.
Areas for exploration include:
Intramolecular Reactions : Investigating conditions that promote intramolecular cyclization, potentially leading to bicyclic ether systems.
Directed Reactions : Using the hydroxyl group to direct the stereochemical outcome of reactions on the cyclopentene (B43876) ring, such as epoxidation or dihydroxylation.
Enzymatic Transformations : The modification of secondary metabolite structures through enzymatic esterification has been shown to enhance properties like bioavailability and solubility. medcraveonline.commedcraveonline.com Applying similar enzymatic processes to this compound could yield novel ester derivatives with unique properties. medcraveonline.commedcraveonline.com
Table 2: Potential Reactivity Pathways for Exploration
| Reaction Type | Functional Group(s) Involved | Potential Product Class |
| Catalytic Oxidation | Alcohol | 2-(cyclopent-2-en-1-yl)acetaldehyde or 2-(cyclopent-2-en-1-yl)acetic acid |
| Esterification | Alcohol | Cyclopentenylethyl esters medcraveonline.com |
| Epoxidation | Alkene | 2-(epoxycyclopentyl)ethan-1-ol |
| Hydroformylation | Alkene | Formyl-substituted cyclopentylethanol derivatives |
| Ring-Closing Metathesis | Alkene (with another diene) | Spirocyclic or fused ring systems |
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the behavior of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced theoretical modeling can provide deep insights into its properties and reactivity.
Detailed investigations, similar to those performed on glycols like ethane-1,2-diol and 2-methoxyethan-1-ol, could be undertaken. mdpi.com Such studies use a combination of experimental data (e.g., X-ray diffraction) and molecular dynamics simulations to understand conformational preferences and intermolecular forces like hydrogen bonding. mdpi.com Applying these methods to this compound would allow researchers to predict its most stable conformations, how it interacts with solvents, and its likely reaction pathways.
Table 3: Applications of Theoretical Modeling
| Modeling Technique | Information Gained | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition states. | Predicts reactivity and guides the design of new reactions. |
| Molecular Dynamics (MD) | Conformational landscape, solvent interactions, hydrogen bonding patterns. mdpi.com | Elucidates physical properties and behavior in different environments. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions. | Aids in the design of biocatalytic processes. |
| Spectroscopic Prediction | NMR, IR, and Raman spectra. | Assists in structure verification and analysis of experimental results. mdpi.com |
Applications in Materials Science and Polymer Chemistry
The presence of a polymerizable alkene and a functional handle (the hydroxyl group) makes this compound an attractive candidate as a monomer for advanced materials. The polymerization of cyclic olefins and enones is a frontier in polymer chemistry. nih.gov
Future research could focus on incorporating this molecule into polymer backbones to create functionalized polyolefins. The hydroxyl group can serve multiple purposes:
It can be used as an initiation site for ring-opening polymerization of other monomers like lactones or epoxides.
It can be modified post-polymerization to attach other functional groups, tailoring the material's properties.
It can influence the polymer's physical properties, such as hydrophilicity, adhesion, and thermal stability.
Recent work has shown that Lewis acid catalysts can polymerize cyclic enones like cyclopentenone and cyclohexenone, which were previously difficult to polymerize. nih.gov This suggests that a similar approach could be successful for this compound, potentially leading to a new class of functional polymers with unique architectures and properties.
Table 4: Potential Roles in Polymer Chemistry
| Polymerization Strategy | Role of this compound | Resulting Polymer Type |
| Radical Polymerization | Monomer | Functionalized polyolefin |
| Ring-Opening Metathesis Polymerization (ROMP) | Monomer | Unsaturated polymer with pendant hydroxyl groups |
| Copolymerization | Co-monomer | Random or block copolymer with tailored properties |
| Post-Polymerization Modification | Polymer with pendant hydroxyl groups | Grafted or functionalized material |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(cyclopent-2-en-1-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Grignard addition to cyclopentenyl ketones followed by reduction. For example, lithium aluminium hydride (LiAlH₄) efficiently reduces ketones to secondary alcohols under anhydrous conditions . Hydroboration-oxidation of cyclopentene derivatives is another viable route, where anti-Markovnikov addition ensures regioselectivity. Key factors include temperature control (-78°C for Grignard reactions) and solvent selection (THF or diethyl ether). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from by-products .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : ¹H NMR analysis reveals:
- A broad singlet for the hydroxyl proton (δ 1.5–2.5 ppm).
- Vicinal coupling (J = 6–8 Hz) between ethanolic CH₂ groups.
- Deshielded protons adjacent to the cyclopentene double bond (δ 5.5–6.0 ppm).
¹³C NMR identifies the hydroxyl-bearing carbon (δ 60–65 ppm) and sp² carbons in the cyclopentene ring (δ 125–135 ppm). Mass spectrometry (EI-MS) confirms the molecular ion peak (m/z 126) and fragmentation patterns .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Distillation under reduced pressure (40–60°C, 10–15 mmHg) removes low-boiling impurities. For higher purity, flash chromatography with a polar stationary phase (e.g., silica gel) and a hexane/ethyl acetate (7:3) eluent is effective. Recrystallization from dichloromethane/hexane mixtures yields crystalline product .
Advanced Research Questions
Q. How does the cyclopentene ring influence reactivity in Diels-Alder reactions?
- Methodological Answer : The conjugated diene system in cyclopentene participates as a diene in Diels-Alder reactions. Electron-deficient dienophiles (e.g., maleic anhydride) enhance reaction rates. Density functional theory (DFT) calculations predict transition state geometries, revealing favorable endo selectivity. Experimental yields >80% are achieved at 80°C in toluene, with regioselectivity confirmed by NOESY NMR .
Q. What strategies mitigate side reactions during derivatization of this compound?
- Methodological Answer : Protecting the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prevents nucleophilic interference during electrophilic substitutions. For oxidation to ketones, TEMPO/copper(I) chloride catalysis under aerobic conditions minimizes over-oxidation . Kinetic monitoring via inline IR spectroscopy optimizes reaction times and minimizes by-products .
Q. How can computational models predict the biological activity of analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding modes to enzymes like glutaminase 1. Quantitative structure-activity relationship (QSAR) models correlate substituent hydrophobicity (logP) and electronic effects (Hammett σ) with inhibitory activity (R² > 0.85). Molecular dynamics (MD) simulations (AMBER force field) assess binding stability over 100 ns trajectories, highlighting key hydrogen bonds with catalytic residues .
Q. What mechanistic insights explain stereochemical outcomes in hydrogenation reactions?
- Methodological Answer : Heterogeneous catalysis (Pd/C or Raney Ni) hydrogenates the cyclopentene double bond. Stereoselectivity arises from substrate adsorption geometry on the catalyst surface. Isotopic labeling (deuterium gas) and GC-MS analysis track hydrogen addition pathways. Computational studies (M06-2X/def2-TZVP) reveal transition state energies favoring cis-dihydro products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
